molecular formula C12H13N3 B1295966 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 4875-39-2

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

货号: B1295966
CAS 编号: 4875-39-2
分子量: 199.25 g/mol
InChI 键: SHIJOLLBBCZWON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS Registry Number: 4875-39-2) is a chemical compound with the molecular formula C12H13N3 . This fused bicyclic structure features an imidazole ring fused to a partially saturated pyridine ring, making it a versatile scaffold in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate and core structure for the development of biologically active molecules. Compounds within this structural class have been investigated for their potential antihypertensive activity, as noted in patent literature concerning 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives . Researchers utilize this building block to explore structure-activity relationships and develop novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

属性

IUPAC Name

4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12/h1-5,8,11,13H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIJOLLBBCZWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292519
Record name 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4875-39-2
Record name 4875-39-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

作用机制

Mode of Action

Based on its potential use in the preparation of xa factor and cdk inhibitors, it can be inferred that it might interact with these targets and inhibit their activity, leading to changes in cellular processes.

Action Environment

The action, efficacy, and stability of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, it is recommended to be stored at 2-8°C. .

生化分析

Biochemical Properties

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction with kinases can lead to either inhibition or activation of these enzymes, thereby modulating cellular signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical processes.

生物活性

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C12H13N3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 4875-39-2

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroimidazo[4,5-c]pyridine exhibit significant antimicrobial effects. For instance, a study highlighted the compound's effectiveness against Porphyromonas gingivalis, a bacterium associated with periodontal disease. The structure-activity relationship (SAR) analysis demonstrated that modifications at specific positions on the imidazopyridine core could enhance inhibitory activity significantly (up to 60 times) compared to simpler derivatives .

CompoundActivity (IC50)Modifications
Base Compound100 µMNone
Benzyl Derivative1.67 µMN5-benzyl substitution
Methylene Group Addition3.00 µMAdditional methylene group

Anti-inflammatory Activity

In vivo studies have shown that the compound possesses notable anti-inflammatory properties. In a murine model of inflammation, administration of the compound resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Study on Anti-inflammatory Effects

A recent study published in Pharmacology Research evaluated the anti-inflammatory effects of this compound in a controlled setting. Mice treated with the compound showed a marked decrease in paw edema and systemic inflammation markers compared to controls .

Study on Antimicrobial Efficacy

Another study focused on its antimicrobial properties revealed that the compound effectively inhibited the growth of several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The study utilized various concentrations and demonstrated a dose-dependent response .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the tetrahydroimidazopyridine core can significantly influence biological activity. For example:

  • Alkyl Substituents : The introduction of lipophilic groups generally enhances activity.
  • Halogenation : Substituents like chlorine or fluorine at specific positions can either increase or decrease potency depending on their electronic effects.

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit significant antimicrobial properties. For instance, a study synthesized several analogues and evaluated their antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. Some compounds showed minimum inhibitory concentrations (MIC) as low as 4–8 µg/mL, indicating strong potential for development as antimicrobial agents .

Anticancer Research

The compound has also been investigated for its anticancer properties. Various imidazo[4,5-c]pyridine derivatives have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. A computational study indicated that these compounds could interact with key proteins involved in cancer progression .

Neurological Applications

Research has suggested that this compound may have neuroprotective effects. Its structure allows it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may help in reducing oxidative stress and inflammation in neuronal cells .

Photophysical Properties

The compound has been studied for its photophysical properties which are crucial for applications in organic electronics and photonic devices. The excited state behavior of imidazo[4,5-c]pyridine compounds reveals potential for use in light-emitting diodes (LEDs) and solar cells. The ability to form stable complexes with solvents like methanol enhances its utility in developing new materials with tailored optical properties .

Summary of Key Findings

Application AreaKey Findings
AntimicrobialStrong activity against bacteria and fungi (MIC 4–8 µg/mL)
AnticancerInduces apoptosis; modulates cancer signaling pathways
NeurologicalPotential neuroprotective effects; crosses blood-brain barrier
Material ScienceUseful in organic electronics; favorable photophysical properties

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized several derivatives of this compound and tested them against common pathogens. The results indicated that specific modifications to the phenyl group significantly enhanced antimicrobial activity.
  • Neuroprotective Mechanisms : Investigations into the neuroprotective effects of this compound revealed that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
  • Photonic Applications : Research focused on the excited state dynamics of imidazo[4,5-c]pyridine derivatives established their potential for use in next-generation photonic devices due to their favorable emission characteristics.

相似化合物的比较

Spinacine (4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid)

  • Structure : A carboxylic acid group at position 6 replaces the phenyl group.
  • Activity : Acts as a carbonic anhydrase (CA) activator, enhancing enzyme activity through interactions with hydrophobic residues near the active site .
  • Applications : Studied for oxidative stress modulation and metal-ion chelation due to its histidine-like properties .
  • Key Difference : The carboxylic acid enhances water solubility, making spinacine suitable for enzyme studies, unlike the lipophilic phenyl derivative .

PD123319

  • Structure: Features a diphenylacetyl group at position 5 and a dimethylamino-substituted benzyl group at position 1 .
  • Activity : Potent AT2 receptor antagonist (IC₅₀ ~10 nM), used to study angiotensin II signaling pathways in cardiovascular and neurophysiological research .
  • Key Difference: The diphenylacetyl moiety enhances binding to the AT2 receptor’s hydrophobic pocket, while the dimethylamino group improves membrane permeability .

LysoGlow84 (4-(Naphthalen-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine)

  • Structure : Substitutes phenyl with a bulkier naphthalen-2-yl group.
  • Activity : Fluorescent probe for lysosomal staining in live cells, leveraging the extended π-system for enhanced fluorescence .
  • Key Difference : The naphthyl group increases lipophilicity and fluorescence quantum yield compared to the phenyl analog .

EWO (4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine)

  • Structure : Fluorine atom at the para position of the phenyl ring; R-configuration at position 4.
  • Activity : Structural studies suggest fluorine enhances metabolic stability and binding affinity via halogen bonding .
  • Key Difference : Fluorination reduces oxidative metabolism, improving pharmacokinetic profiles .

Structural-Activity Relationship (SAR) Insights

Modification Impact on Activity Example
Phenyl at position 4 Enhances receptor binding (e.g., AT2 antagonism) and aromatic interactions . Target compound
Carboxylic acid at position 6 Increases hydrophilicity and enzyme activation (e.g., CA activation) . Spinacine
Diphenylacetyl at position 5 Strengthens hydrophobic interactions with receptor pockets . PD123319
Halogenation (e.g., F) Improves metabolic stability and binding affinity via halogen bonds . EWO
Extended aromatic systems Enhances fluorescence and cellular uptake (e.g., lysosomal probes) . LysoGlow84

Clinical and Developmental Status

  • Enzyme Modulators : Spinacine’s role in CA activation suggests applications in neurodegenerative diseases .

准备方法

Pictet–Spengler Reaction

The Pictet–Spengler reaction is one of the most common methods for synthesizing this compound. In this reaction:

  • Reactants : Histamine reacts with formaldehyde.
  • Process : The reaction involves cyclization to form the tetrahydroimidazo core.
  • Outcome : This method typically yields the desired tetrahydroimidazo structure efficiently.

Multicomponent Reactions

Multicomponent reactions (MCRs) have been explored for synthesizing 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine:

  • Overview : MCRs allow for the simultaneous assembly of multiple reactants into a single product.
  • Benefits : This approach can enhance yield and reduce steps compared to traditional methods.

Condensation Reactions

Condensation reactions are also employed in the synthesis of this compound:

  • Mechanism : These reactions typically involve the condensation of carbonyl compounds with amines.
  • Variations : Different catalysts and conditions can be optimized to improve yield and selectivity.

The following table summarizes various synthesis methods along with their reported yields and conditions:

Method Conditions Yield (%) Notes
Pictet–Spengler Reaction Histamine + Formaldehyde 70-85 Efficient cyclization; common method
Multicomponent Reactions Varies (solvent-free conditions preferred) 65-90 Reduces steps; enhances product diversity
Condensation Reactions Varies (temperature and catalyst dependent) 60-80 Flexible conditions; can yield derivatives

The preparation of this compound is well-established through various synthetic approaches such as the Pictet–Spengler reaction, multicomponent reactions, and condensation reactions. Each method offers unique advantages in terms of yield and efficiency. Continued research into optimizing these methods may further enhance the synthesis of this biologically significant compound.

常见问题

Q. What are the established synthetic routes for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, and what key intermediates are involved?

The synthesis typically involves cyclocondensation reactions starting from phenyl-substituted precursors. For example, analogous heterocyclic systems (e.g., imidazo[4,5-b]pyridines) are synthesized via cyclization of aminopyridine derivatives with carbonyl-containing reagents under acidic or catalytic conditions . Key intermediates include 4-phenyl-4,5,6,7-tetrahydroimidazo precursors, which may undergo dehydrogenation or functionalization. Reaction optimization often requires temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF) to minimize side products .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the tetrahydroimidazo ring structure and phenyl substitution pattern. Protons on the imidazole ring typically resonate at δ 7.2–8.5 ppm, while aliphatic protons in the tetrahydro ring appear at δ 2.5–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C12_{12}H13_{13}N3_3) and detects fragmentation patterns indicative of the fused ring system.
  • IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm1^{-1}) and aromatic C-H (3100–3000 cm1^{-1}) validate the imidazole and phenyl groups .

Q. What stability considerations are critical when handling this compound under various experimental conditions?

The compound is sensitive to light, moisture, and oxidative environments due to its unsaturated heterocyclic core. Storage at –20°C under inert gas (N2_2 or Ar) in amber vials is recommended. Stability tests (e.g., accelerated degradation studies in acidic/basic buffers) reveal hydrolysis of the imidazole ring at pH extremes, necessitating neutral conditions for long-term storage .

Advanced Research Questions

Q. How can computational reaction design (e.g., ICReDD’s approach) optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable routes. For example, ICReDD’s workflow combines reaction path searches with machine learning to prioritize experimental conditions (e.g., catalysts, solvents) that maximize yield and selectivity. This reduces trial-and-error experimentation by 40–60% . A stepwise approach includes:

  • Step 1 : Simulate cyclization barriers for precursor variants.
  • Step 2 : Use Bayesian optimization to screen solvent/catalyst combinations.
  • Step 3 : Validate predictions via small-scale reactions (e.g., 0.1 mmol) .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

Discrepancies often arise from impurities, solvent residues, or assay variability. To address this:

  • Purity Validation : Use HPLC-MS (≥95% purity) with reference standards (e.g., spiked impurities like unreacted precursors) .
  • Assay Standardization : Compare activity under consistent conditions (e.g., cell line, incubation time). For example, conflicting IC50_{50} values in kinase inhibition assays may reflect differences in ATP concentrations .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

  • HPLC-MS/MS : Detects impurities at ppm levels (e.g., regioisomers or byproducts from incomplete cyclization) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in the imidazo-pyridine core, especially when NMR data overlap .
  • Elemental Analysis : Confirms stoichiometry and identifies inorganic residues (e.g., catalysts like Pd/C) .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s physicochemical properties?

Substituent effects are systematically studied via:

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups at the phenyl ring increase solubility in polar solvents but reduce membrane permeability (logP decreases by 0.5–1.0 units) .
  • Ring Saturation : Fully saturated tetrahydro rings enhance conformational rigidity, improving binding affinity to protein targets (e.g., ∆G increases by 2–3 kcal/mol in docking studies) .
  • Heteroatom Substitution : Replacing nitrogen with sulfur in the imidazole ring (e.g., thiazolo analogs) alters electronic properties, as shown by red-shifted UV-Vis spectra .

Methodological Notes

  • Synthesis Optimization : Combine experimental screening (e.g., Design of Experiments) with computational predictions to minimize resource expenditure .
  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Structural Analysis : Prioritize single-crystal X-ray data for ambiguous cases, supplemented by DFT-optimized geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。